molecular formula C28H20N2O4 B12380735 N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide

Cat. No.: B12380735
M. Wt: 448.5 g/mol
InChI Key: MPAVQLAJKDDMJC-STBIYBPSSA-N
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Description

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide typically involves the reaction of 2-oxochromen-3-carboxamide with various organic halides. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature for a specific duration to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include organic halides, oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C28H20N2O4/c31-27(24-13-7-11-19-8-1-4-12-23(19)24)30-29-17-21-10-3-5-14-25(21)33-18-22-16-20-9-2-6-15-26(20)34-28(22)32/h1-17H,18H2,(H,30,31)/b29-17+

InChI Key

MPAVQLAJKDDMJC-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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